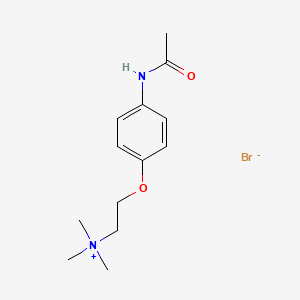
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide is a quaternary ammonium compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes an acetamidophenoxy group and a trimethylethanaminium group, making it useful in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide typically involves the reaction of 4-acetamidophenol with 2-bromoethanol to form 2-(4-acetamidophenoxy)ethanol. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its quaternary ammonium group, which can form ionic bonds with negatively charged sites on the target molecules .
類似化合物との比較
Similar Compounds
4-(2-(Trimethylammonio)ethoxy)benzenaminium halide: Similar in structure but with different functional groups.
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: Another related compound used in derivatization reactions.
Uniqueness
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide is a quaternary ammonium compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a quaternary ammonium structure, which is significant for its interaction with biological membranes. The presence of the acetamidophenoxy group enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.
- Case Study : A study demonstrated that this compound showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at low micromolar concentrations, indicating strong potency against these pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound was found to activate caspase pathways, which are critical for programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature allows the compound to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptosis through mitochondrial pathways, involving the release of cytochrome c and subsequent caspase activation.
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer effects.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(4-acetamidophenoxy)ethyl-trimethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.BrH/c1-11(16)14-12-5-7-13(8-6-12)17-10-9-15(2,3)4;/h5-8H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOGBREUGCWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC[N+](C)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














